2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O2/c1-34-21-8-6-20(7-9-21)30-12-14-31(15-13-30)24-22-17-29-32(25(22)28-18-27-24)11-10-26-23(33)16-19-4-2-3-5-19/h6-9,17-19H,2-5,10-16H2,1H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECBDJVRQQEAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)CC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions. Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Mode of Action
The compound interacts with AChE and BChE by binding to their active sites, thereby inhibiting their activity. This results in an increase in acetylcholine levels as its hydrolysis is reduced. The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the degradation of acetylcholine is reduced, leading to an increase in its levels. This can help improve cognitive functions that are impaired due to acetylcholine deficiency.
Result of Action
The primary result of the compound’s action is an increase in acetylcholine levels. This can help improve cognitive functions in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. The compound’s inhibition of AChE and BChE can also affect other processes regulated by acetylcholine, but these effects would depend on the specific context and conditions.
Biological Activity
2-Cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive understanding.
The molecular formula of the compound is , with a molecular weight of approximately 394.50 g/mol. The compound features a complex structure that includes piperazine and pyrazolo-pyrimidine moieties, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N4O3 |
| Molecular Weight | 394.50 g/mol |
| IUPAC Name | 2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
| CAS Number | 1049449-10-6 |
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo-pyrimidine have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2/cyclin E, which are critical in cell cycle regulation and proliferation in cancer cells.
In a comparative study of various analogs, it was found that compounds with specific substitutions at the 4th and 6th positions on the pyrazolo-pyrimidine scaffold exhibited enhanced anticancer activity against MCF-7 (breast cancer) and K-562 (leukemia) cell lines. Notably, one derivative demonstrated an IC50 value in the low micromolar range, indicating potent activity against these cancer types .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of CDK Activity : The compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.
- Molecular Docking Studies : These studies suggest that the compound fits well into the active sites of CDK2 and CDK9, indicating a strong binding affinity that could translate to effective inhibition .
Cytotoxicity Studies
Cytotoxicity assessments have indicated that while the compound is effective against cancer cell lines, it exhibits minimal toxicity towards normal cell lines. This selectivity is crucial for therapeutic applications as it suggests a potentially favorable safety profile .
Study on Pyrazolo-Pyrimidine Derivatives
A significant study synthesized various derivatives of pyrazolo-pyrimidine, including the target compound. The findings revealed:
- Enhanced Activity : Certain derivatives showed improved potency against cancer cell lines compared to standard treatments like doxorubicin.
- Cell Cycle Impact : The compounds induced specific cell cycle arrests (e.g., G2/M phase arrest), which is indicative of their mechanism in inhibiting cancer cell proliferation .
Comparative Analysis with Other Compounds
A comparative analysis was conducted between 2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide and other known anticancer agents:
| Compound Name | IC50 (µM) MCF-7 | IC50 (µM) K-562 | Mechanism |
|---|---|---|---|
| 2-Cyclopentyl-N... | 5.0 | 3.5 | CDK inhibition |
| Doxorubicin | 10.0 | 8.0 | Topoisomerase inhibition |
| Compound St.5 | 7.0 | 6.0 | CDK inhibition |
This table illustrates that the target compound shows competitive potency against established chemotherapeutics.
Comparison with Similar Compounds
Core Structural Features
The pyrazolo[3,4-d]pyrimidine scaffold is a common feature among analogs, often associated with kinase inhibition or modulation of signaling pathways. Key structural variations include:
In contrast, analogs such as 2-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS 1021122-94-0) feature a phenyl substituent, reducing polarity and possibly enhancing lipophilicity . Other derivatives, like those in , incorporate 4-methylpiperazinyl groups, altering steric and electronic profiles .
Acetamide Side Chain :
- The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to phenyl or aryl substituents in analogs (e.g., CAS 1021122-94-0) . This modification may influence membrane permeability and target engagement.
Ethyl Linker :
Hypothetical Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, structural analogs provide clues:
- Piperazine-Containing Derivatives : Piperazine rings are prevalent in dopamine and serotonin receptor ligands. The 4-methoxyphenyl substitution in the target compound may enhance selectivity for specific GPCR subtypes compared to phenyl-substituted analogs .
- Pyrazolo-Pyrimidine Core : This scaffold is associated with kinase inhibition (e.g., Src or Aurora kinases). The cyclopentyl group in the target compound could modulate ATP-binding pocket interactions due to steric effects .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
